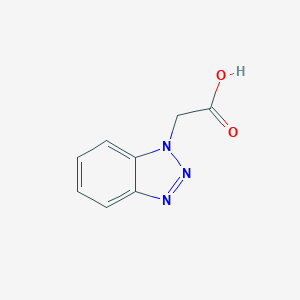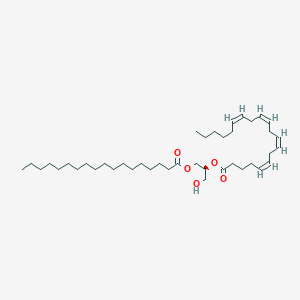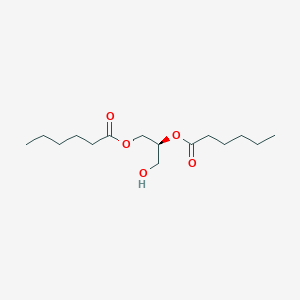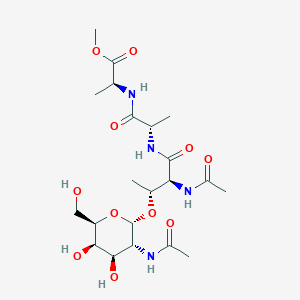
3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester, also known as GalNAc-T3 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of cancer research.
Mecanismo De Acción
3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor works by inhibiting the activity of 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester, which is an enzyme responsible for the glycosylation of proteins. Glycosylation is a post-translational modification that plays a crucial role in the regulation of protein function and stability. The inhibition of 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester leads to the alteration of glycosylation patterns, which affects the function and stability of proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor has also been shown to enhance the sensitivity of cancer cells to chemotherapy drugs by inhibiting the expression of multidrug resistance proteins. Furthermore, 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor has been found to modulate the immune response by altering the expression of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor has several advantages for lab experiments. It is a potent and specific inhibitor of 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester, making it an ideal tool for studying the role of 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester in cancer cell growth and proliferation. Furthermore, 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor has been shown to have low toxicity and high stability, making it suitable for in vivo studies. However, 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor has some limitations for lab experiments, including its high cost and limited availability.
Direcciones Futuras
3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor has several potential future directions. Firstly, further studies are needed to investigate the efficacy of 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor in combination with chemotherapy drugs for the treatment of cancer. Secondly, the development of 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor analogs with improved pharmacokinetic properties and lower cost could enhance its potential for clinical use. Finally, the identification of other enzymes involved in glycosylation and the development of inhibitors targeting these enzymes could provide new avenues for cancer therapy.
Métodos De Síntesis
The synthesis of 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor involves the chemical modification of threonine using the esterification process. The process involves the reaction of threonine with acetic anhydride to form the corresponding ester, which is then reacted with alanine and glycine to form the desired peptide. The final product is obtained by reacting the peptide with N-acetylglucosamine (GlcNAc) to form 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor.
Aplicaciones Científicas De Investigación
3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor has been extensively studied for its potential applications in cancer research. The overexpression of 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester has been observed in various cancers, including breast, prostate, and colon cancer. 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor has been shown to inhibit the growth and proliferation of cancer cells by suppressing the expression of 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester. Furthermore, 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor has been found to enhance the sensitivity of cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
Propiedades
Número CAS |
125316-77-0 |
|---|---|
Fórmula molecular |
C21H36N4O11 |
Peso molecular |
520.5 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[(2S)-2-[[(2S,3R)-2-acetamido-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C21H36N4O11/c1-8(18(31)23-9(2)20(33)34-6)22-19(32)14(24-11(4)27)10(3)35-21-15(25-12(5)28)17(30)16(29)13(7-26)36-21/h8-10,13-17,21,26,29-30H,7H2,1-6H3,(H,22,32)(H,23,31)(H,24,27)(H,25,28)/t8-,9-,10+,13+,14-,15+,16-,17+,21-/m0/s1 |
Clave InChI |
QFTWCPDZXGYNJL-FZKFWNPXSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)OC)NC(=O)C)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)NC(=O)C |
SMILES |
CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)OC)NC(=O)C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C |
SMILES canónico |
CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)OC)NC(=O)C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Otros números CAS |
125316-77-0 |
Sinónimos |
3-O-(2-acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester Ac-Thr(alpha-GalNAc)-Ala-Ala-OMe ATGAAAM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





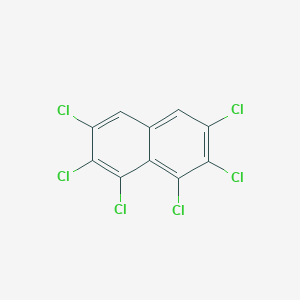
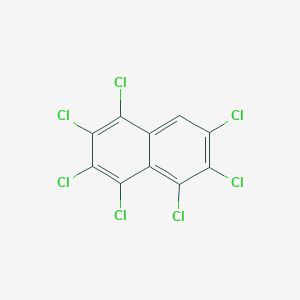


![Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B52949.png)
